molecular formula C14H24N2O2 B6191002 tert-butyl 4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate CAS No. 2648945-43-9

tert-butyl 4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B6191002
CAS No.: 2648945-43-9
M. Wt: 252.4
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Description

Tert-butyl 4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate is a synthetic organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl 4-(but-3-yn-2-yl)-1,4-diazepane with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the diazepane ring, resulting in a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the diazepane ring.

    Reduction: Reduced forms of the compound with hydrogenated diazepane rings.

    Substitution: Substituted diazepane derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diazepane ring structure allows for versatile interactions with biological macromolecules, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate is unique due to its diazepane ring structure, which provides distinct chemical and biological properties compared to piperazine and carbamate derivatives.

Properties

CAS No.

2648945-43-9

Molecular Formula

C14H24N2O2

Molecular Weight

252.4

Purity

95

Origin of Product

United States

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